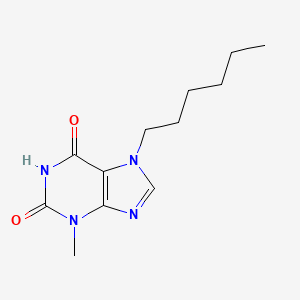

7-Hexyl-3-Methylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

55242-65-4 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

7-hexyl-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-3-4-5-6-7-16-8-13-10-9(16)11(17)14-12(18)15(10)2/h8H,3-7H2,1-2H3,(H,14,17,18) |

InChI Key |

XYNBLDBVMROPEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=NC2=C1C(=O)NC(=O)N2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of the Xanthine Scaffold

Strategies for De Novo Xanthine (B1682287) Ring Synthesis

The fundamental structure of xanthine, a purine (B94841) base, can be constructed through various de novo synthesis pathways. mdpi.comresearchgate.net These methods typically involve the systematic assembly of the bicyclic purine ring system from acyclic precursors. In plant biochemistry, for instance, the xanthine ring is synthesized via the metabolism of purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mdpi.comoup.com This intricate biosynthetic pathway involves several enzymatic steps, ultimately leading to the formation of xanthosine, a direct precursor to xanthine. mdpi.comresearchgate.net

One of the classic chemical approaches to xanthine synthesis is the Traube purine synthesis. researchgate.net This versatile method generally involves the condensation of a pyrimidine (B1678525) derivative, such as a 4,5-diaminopyrimidine, with a one-carbon unit, often provided by formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine core. researchgate.net Variations of this method allow for the introduction of substituents on the pyrimidine precursor, which can then be carried through to the final xanthine product.

More contemporary approaches to xanthine synthesis may involve one-pot reactions or the use of novel catalysts to improve efficiency and yield. researchgate.net However, for the synthesis of specifically substituted xanthines like 7-Hexyl-3-Methylxanthine, direct derivatization of the pre-formed xanthine scaffold is often a more practical and common strategy.

Regioselective Alkylation and Methylation for this compound Synthesis

The synthesis of this compound from a xanthine starting material requires precise control over the introduction of the hexyl and methyl groups at the correct nitrogen positions. This is a significant challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9) on the xanthine ring.

Introduction of Alkyl Chains at N-7 Position

The N7 position of the imidazole portion of the xanthine ring is generally the most nucleophilic and, therefore, the most susceptible to alkylation under basic conditions. Direct alkylation of xanthine with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), will predominantly yield the 7-hexylxanthine derivative.

However, this direct approach is often hampered by a lack of complete regioselectivity, with competing alkylation occurring at other nitrogen positions, particularly N9. acs.org To enhance the selectivity for N7 alkylation, protective group strategies can be employed. This involves temporarily blocking the other reactive nitrogen atoms (N1 and N3) to direct the alkylation exclusively to the N7 position. After the successful introduction of the hexyl group, the protecting groups are removed to yield the desired 7-hexylxanthine. Another approach to achieve regioselectivity involves the use of silylated intermediates, where treatment of a substituted xanthine with a silylating agent can facilitate subsequent alkylation at the N7 position. nih.govacs.org

Table 1: Representative Conditions for Direct N-Alkylation of Xanthine

| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) |

| 1-Bromobutane | DMF | K₂CO₃ | 80 | 24 |

| 1-Iodobutane | DMSO | NaH | 100 | 12 |

This table is illustrative of general conditions for N-alkylation of xanthine, based on the synthesis of 7-butylxanthine, and can be adapted for the synthesis of 7-hexylxanthine.

Specific Methylation at N-3 Position

Following the introduction of the hexyl group at the N7 position, the next step is the specific methylation at the N3 position. The reactivity of the remaining nitrogen atoms in 7-hexylxanthine will be different from that of the parent xanthine molecule. The presence of the bulky hexyl group at N7 can influence the accessibility of the neighboring N9 position.

Selective methylation at N3 can be achieved by careful control of reaction conditions. For instance, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base and solvent system can favor methylation at the N3 position. The choice of base is crucial; a milder base may be required to avoid over-methylation or methylation at less reactive sites. In some synthetic schemes for related xanthine derivatives, methylation at the N3 position is performed in an aqueous sodium hydroxide (B78521) solution at controlled, low temperatures to minimize side reactions.

Multi-step Synthetic Routes and Challenges

The synthesis of this compound is inherently a multi-step process. evitachem.comrsc.org A plausible synthetic route would start with 3-methylxanthine (B41622), which can be commercially sourced or synthesized. The first step would be the regioselective alkylation of 3-methylxanthine with a hexyl halide at the N7 position. evitachem.com This approach simplifies the process by having the methyl group already in place.

Challenges in these multi-step syntheses often revolve around achieving high regioselectivity in each step to maximize the yield of the desired product and to simplify the purification process. youtube.com The separation of isomeric byproducts, which may have very similar physical properties, can be a significant hurdle. Chromatographic techniques are often necessary to isolate the pure this compound. Furthermore, optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and solvents is critical for the success of each synthetic step. rsc.org

Enzymatic and Microbial Approaches to Xanthine Derivative Generation

In recent years, there has been growing interest in the use of enzymes and whole-cell biocatalysts for the synthesis of xanthine derivatives due to their high specificity and environmentally friendly nature. biorxiv.orgbiorxiv.org

Biocatalytic Modifications for Specific N-Alkylations

While the direct enzymatic hexylation of xanthine has not been extensively reported, the principle of using enzymes for regioselective alkylation is well-established for methylation. biorxiv.org In nature, caffeine (B1668208) is synthesized through a series of N-methylation steps catalyzed by methyltransferase enzymes. nih.gov These enzymes utilize S-adenosyl-l-methionine (SAM) as the methyl donor and exhibit remarkable regioselectivity. researchgate.netnih.gov

For instance, research has identified and characterized N-demethylases from bacteria like Pseudomonas putida that can be engineered to catalyze the reverse reaction, i.e., N-methylation. biorxiv.org By modifying the active site of these enzymes through protein engineering, it may be possible to create biocatalysts that can specifically introduce alkyl groups, potentially including longer chains like hexyl, at specific nitrogen atoms of the xanthine scaffold. This approach holds promise for developing more sustainable and selective synthetic routes to compounds like this compound.

Furthermore, microbial fermentation platforms, such as engineered Saccharomyces cerevisiae or E. coli, are being developed for the de novo biosynthesis of various methylxanthines. nih.gov These platforms could potentially be engineered to incorporate enzymes capable of performing specific alkylations, thereby enabling the production of a diverse range of N-alkylated xanthines.

Metabolic Engineering for Research Production of Alkylated Xanthines

Metabolic engineering has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of valuable alkylated xanthines. Chemical synthesis methods often face challenges in achieving regioselective alkylation of the different nitrogen atoms on the purine ring, requiring multiple protection and deprotection steps, the use of hazardous chemicals, and frequently resulting in low yields. nih.govbiorxiv.orgnih.gov Bio-based production using engineered microorganisms offers a more environmentally friendly process, typically operating at ambient temperature and pressure in a single reaction vessel. uiowa.eduscispace.com

Current research in this field predominantly focuses on the bioconversion of abundant, naturally occurring methylxanthines, such as caffeine, into other high-value derivatives. The primary strategy involves the heterologous expression of specific bacterial enzymes in well-characterized host organisms like Escherichia coli. uiowa.edu

The most significant enzymatic toolkit for this purpose originates from the bacterium Pseudomonas putida CBB5, which can utilize caffeine as a sole source of carbon and nitrogen. nih.govresearchgate.net This bacterium possesses a set of Rieske non-heme iron monooxygenases, known as N-demethylases (Ndm), which sequentially remove methyl groups from the xanthine core. biorxiv.orgnih.gov These enzymes exhibit high specificity for different nitrogen positions:

NdmA specifically catalyzes N1-demethylation. nih.govresearchgate.net

NdmB is responsible for N3-demethylation. nih.govresearchgate.net

NdmC , acting as part of a complex with NdmD and NdmE, facilitates N7-demethylation. nih.govresearchgate.netmdpi.com

NdmD is an essential reductase that transfers electrons from NADH to the monooxygenase enzymes, enabling their catalytic activity. biorxiv.orgnih.gov

By engineering E. coli to express specific combinations of these ndm genes, researchers can direct the metabolic flux from a given precursor to a desired methylxanthine product with high precision. For instance, to produce 7-methylxanthine (B127787) from theobromine (B1682246), E. coli is engineered with the ndmB and ndmD genes to specifically remove the methyl group at the N3 position. scispace.com Similarly, the production of 1-methylxanthine (B19228) from theophylline (B1681296) is achieved using strains engineered with genes for N3-demethylation. nih.gov

Recent advancements have demonstrated gram-scale production of these compounds. One study reported the production of 1,188 mg of 1-methylxanthine from 1,444 mg of theophylline in just three hours using an optimized E. coli biocatalyst. nih.gov Another study utilized a mixed-culture system of two different engineered E. coli strains—one specialized for converting caffeine to theobromine and the other for converting theobromine to 7-methylxanthine—to achieve an 85.6% molar conversion of caffeine to 7-methylxanthine. nih.gov

The table below summarizes key research findings in the production of various methylxanthines using engineered microbial systems.

| Target Product | Host Organism | Key Enzymes/Genes | Substrate | Reported Production/Conversion | Reference |

|---|---|---|---|---|---|

| 7-Methylxanthine | E. coli (mixed culture) | NdmA, NdmB, NdmD | Caffeine | 183.81 mg from 238.38 mg caffeine (85.6% molar conversion) | nih.gov |

| 7-Methylxanthine | E. coli BL21(DE3) | NdmB, NdmD | Theobromine | 100% conversion of 0.5 mM theobromine in 2 hours | scispace.com |

| 1-Methylxanthine | E. coli | N-demethylase | Theophylline | 1,188 mg from 1,444 mg theophylline (gram-scale production) | nih.gov |

| Theobromine | E. coli BL21(DE3) | NdmA, NdmD | Caffeine | 98.5% conversion of 1 mM caffeine | uiowa.edu |

| 3-Methylxanthine | E. coli BL21(DE3) | N-demethylase (pDdA strain) | Theophylline | 81% conversion from 1 mM theophylline | uiowa.edu |

| Paraxanthine (B195701) | E. coli | Engineered NdmA4, NdmD | Caffeine | 104.1 mg purified powder from 300 mg caffeine | mdpi.com |

Despite these successes in producing various methylxanthines, current metabolic engineering strategies are limited to the manipulation of methyl groups, either through demethylation of precursors or de novo synthesis pathways that utilize S-adenosylmethionine (SAM) as a methyl donor. nih.govnih.gov The biosynthesis of xanthines bearing longer or more complex alkyl chains, such as the hexyl group in this compound, has not been reported. The enzymatic machinery for attaching larger alkyl groups to the xanthine scaffold has not been identified in nature, and engineering such a pathway would require the discovery or rational design of novel alkyltransferase enzymes capable of utilizing substrates other than SAM. Therefore, while metabolic engineering is a mature and promising field for producing specific methylxanthines, its application for synthesizing compounds like this compound remains a significant future challenge.

Molecular Target Engagement and Mechanistic Investigations of 7 Hexyl 3 Methylxanthine in Research Models

Adenosine (B11128) Receptor Antagonism Studies (A1, A2A, A2B, A3 Subtypes)

Methylxanthines are well-established as competitive antagonists at adenosine receptors. The specific substitutions on the xanthine (B1682287) core significantly influence both the potency and selectivity of this antagonism across the four receptor subtypes (A1, A2A, A2B, and A3).

In Vitro Receptor Binding Affinity Profiling

A critical determinant of adenosine receptor affinity is the substituent at the 7-position of the xanthine ring. Research consistently demonstrates that substitution at this position generally decreases the potency of adenosine receptor antagonism. semanticscholar.orgnih.gov For instance, comparative studies of various alkylxanthines have shown that derivatives with 7-position substituents are typically less potent antagonists than xanthine itself. windows.net This suggests that 7-Hexyl-3-Methylxanthine would likely exhibit lower affinity for adenosine receptors compared to its counterparts lacking a large alkyl group at this position, such as theophylline (B1681296) (1,3-dimethylxanthine). semanticscholar.orgwindows.net

| Structural Feature | General Effect on Adenosine Receptor Affinity | Reference |

| Substitution at N1 | Necessary for high affinity and selectivity | semanticscholar.orgnih.gov |

| Substitution at N3 | Increases bronchodilator effect (indirectly related) | semanticscholar.orgnih.gov |

| Substitution at N7 | Decreases adenosine receptor antagonism and potency | semanticscholar.orgnih.govwindows.net |

| Substitution at C8 | Increases adenosine antagonism and A1 selectivity | semanticscholar.orgnih.gov |

This table summarizes general structure-activity relationships for xanthine derivatives.

Cell-Based Functional Assays of Receptor Activity

Functional assays, which measure the physiological response to receptor binding (e.g., changes in adenylyl cyclase activity), confirm the antagonistic nature of xanthines. Adenosine binding to A1 and A3 receptors typically inhibits adenylyl cyclase, decreasing intracellular cyclic adenosine monophosphate (cAMP), while binding to A2A and A2B receptors stimulates the enzyme, increasing cAMP. windows.net Xanthine antagonists competitively block these actions.

While specific functional assay data for this compound is scarce, the SAR findings from binding profiles are expected to translate to functional activity. The decreased binding affinity associated with the 7-hexyl group would imply that higher concentrations of the compound are required to functionally antagonize adenosine-mediated effects in cell-based systems compared to more potent xanthines. semanticscholar.orgnih.gov For example, studies on other 7-substituted xanthines show they are less potent antagonists in functional assays like inhibiting adenosine-induced platelet aggregation or modulating adenylate cyclase activity. windows.net

Phosphodiesterase Enzyme Inhibition: Biochemical Characterization

The other primary mechanism of action for methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of intracellular second messengers like cAMP and cGMP. nih.gov

Selectivity Assessment Across Phosphodiesterase Isoforms

Methylxanthines are generally considered non-selective PDE inhibitors, meaning they can inhibit multiple PDE isoforms to varying degrees. nih.govmpbio.com Potent xanthine derivatives developed for adenosine receptor antagonism often have significantly higher IC50 values for PDE inhibition, making their effects on PDEs secondary. nih.gov However, for some xanthines, PDE inhibition remains a crucial part of their pharmacological profile.

Specific IC50 values for this compound against various PDE isoforms are not detailed in the available literature. However, research on structurally related compounds provides insight. Studies comparing various xanthine derivatives have shown a correlation between their ability to inhibit PDE activity and their potency in suppressing inflammatory responses, such as TNF-alpha production. nih.gov This suggests that PDE inhibition is a functionally relevant mechanism for this class of compounds. The A2 receptor-selective antagonist 1,3-dipropyl-7-methylxanthine, which also features a 7-position substitution, was found to be 10-300 times more potent as an adenosine antagonist than as a PDE inhibitor, indicating that the separation of these two activities is possible but depends on the specific substitution pattern. nih.gov

Effects on Intracellular Cyclic Nucleotide Levels (cAMP)

By inhibiting PDE enzymes, methylxanthines prevent the breakdown of cAMP, leading to its accumulation within the cell. mpbio.com This increase in intracellular cAMP activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA), resulting in various physiological effects including smooth muscle relaxation. mpbio.com It is a well-established consequence of PDE inhibition by xanthines. Therefore, it is mechanistically expected that this compound, to the extent that it inhibits relevant PDE isoforms, will cause an increase in intracellular cAMP levels.

Modulation of Intracellular Calcium Homeostasis

A third, though typically less prominent, mechanism for methylxanthines involves the modulation of intracellular calcium (Ca²⁺) homeostasis. At relatively high concentrations, certain methylxanthines can stimulate the release of Ca²⁺ from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum, by activating ryanodine-sensitive calcium channels. nih.govubi.pt

Caffeine (B1668208) is a known full agonist of ryanodine (B192298) receptors, but other xanthines like theophylline and theobromine (B1682246) are less effective at inducing calcium release. nih.govubi.pt SAR studies on this effect have explored how different substitutions on the xanthine core influence this activity. Research into caffeine analogues has shown that replacing the methyl groups at the 1 and 7 positions with other alkyl chains can modulate potency. acs.org Specifically, an increase in the hydrophobicity of the side chain at the 7-position has been shown to enhance the ability of a xanthine to activate the ryanodine receptor. ebi.ac.uk One study found that 1-hexyltheobromine was more efficacious than caffeine at enhancing ryanodine binding, indicating that a hexyl group can contribute to this activity. scispace.com This suggests that this compound may have the potential to modulate intracellular calcium release, although likely at concentrations higher than those required for adenosine receptor or PDE interactions. nih.gov

Ryanodine Receptor Activity Investigations

Research into the structure-activity relationships of xanthine derivatives has provided a framework for understanding their interaction with ryanodine receptors (RyRs), which are critical intracellular calcium release channels. While direct experimental data on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous compounds.

A pivotal finding in the field is that the hydrophobicity of side chains on the xanthine scaffold plays a crucial role in modulating RyR activity. nih.gov Specifically, an increase in the hydrophobicity of alkyl chains at the N7, N1, and N3 positions has been shown to enhance the ability of xanthine derivatives to activate the ryanodine receptor. nih.govebi.ac.uk The this compound molecule, featuring a six-carbon alkyl (hexyl) group at the N7 position, possesses a significant hydrophobic chain. This structural feature strongly suggests a potential for potent interaction with the ryanodine receptor.

Studies on various xanthine analogs have substantiated this principle. It was determined that the N7-methyl group of caffeine is the most critical for activating the RyR, followed by the methyl groups at the N1 and N3 positions. nih.govebi.ac.uk The replacement of these methyl groups with longer, more hydrophobic alkyl chains generally leads to increased efficacy. This principle supports the hypothesis that this compound would be an effective activator of the ryanodine receptor, likely more so than simpler methylxanthines like theophylline or caffeine.

Calcium Release Channel Studies

The activation of ryanodine receptors directly translates to the modulation of intracellular calcium release. Methylxanthines are known to stimulate the release of calcium from intracellular stores, such as the sarcoplasmic or endoplasmic reticulum, through their action on RyR channels. mdpi.comnih.gov While caffeine is a well-known agonist of RyRs, it typically requires millimolar concentrations to exert this effect. nih.govnih.gov

Research has focused on synthesizing more potent xanthine analogues. A study investigating a series of caffeine analogues, where methyl groups were replaced with functionalized alkyl chains, demonstrated that specific modifications at the N7 position could significantly enhance potency in potentiating calcium release. acs.org For instance, two synthesized compounds, 1,3-dimethyl-7-(7-hydroxyoctyl)xanthine (B1247176) and 3-methyl-7-(7-oxooctyl)-1-propargylxanthine, were found to be more potent than caffeine in potentiating Ca²⁺-release induced by cyclic adenosine diphosphate-ribose (cADPR), an endogenous modulator of RyRs. acs.org These compounds share a key structural feature with this compound: a long alkyl-type chain at the N7 position. This suggests that this compound is likely a potent modulator of calcium release channels, acting as an agonist to trigger the efflux of Ca²⁺ from intracellular stores.

| Compound | Observed Effect on Ca²⁺ Release | Reference |

|---|---|---|

| Caffeine (1,3,7-Trimethylxanthine) | Activates RyR and induces Ca²⁺ release at millimolar concentrations. | nih.govmdpi.com |

| 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine | More potent than caffeine in potentiating cADPR-induced Ca²⁺-release. | acs.org |

| 3-Methyl-7-(7-oxooctyl)-1-propargylxanthine | More potent than caffeine in potentiating cADPR-induced Ca²⁺-release. | acs.org |

| This compound | Inferred to be a potent inducer of Ca²⁺ release due to the hydrophobic N7-hexyl group. | Inference based on nih.govacs.org |

Other Identified Molecular Interactions and Enzyme Modulation

Acetylcholinesterase Inhibition Research

The xanthine scaffold has served as a foundation for developing inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Research has shown that modifications at the N7 position of the xanthine ring are particularly relevant for this activity.

Studies involving the synthesis of hybrid molecules have demonstrated that attaching various amine-containing fragments to the N7 position via a hydrocarbon linker can yield potent and selective AChE inhibitors. nih.gov For example, a series of theophylline and theobromine derivatives with a tertiary amine linked by a carbon chain at N7 showed excellent and selective activity against AChE. nih.gov In a related study, caffeine-pyrrolidine hybrids connected by a seven-methylene hydrocarbon chain (a heptyl chain) at N7 displayed the highest potency among the tested compounds. sciforum.net More recently, a theobromine derivative with a seven-carbon linker to a diethylamine (B46881) group was identified as a highly potent AChE inhibitor with an IC₅₀ of 0.19 µM. mdpi.com

These findings highlight the importance of a long alkyl-type chain at the N7 position for effective interaction with the acetylcholinesterase enzyme. Although this compound itself lacks the terminal amine group present in these optimized inhibitors, its N7-hexyl chain provides a structural basis to infer a potential inhibitory interaction with AChE. The hexyl group could occupy hydrophobic regions within the enzyme's active site, suggesting that this compound may act as a modulator of acetylcholinesterase.

| Compound Structure/Class | Key Structural Feature | AChE Inhibitory Activity | Reference |

|---|---|---|---|

| Caffeine-pyrrolidine hybrids | Seven-methylene linker at N7 | High potency. | sciforum.net |

| Theobromine-diethylamine hybrid | Seven-carbon linker at N7 | Most potent inhibitor (IC₅₀ = 0.19 µM). | mdpi.com |

| This compound | Six-carbon (hexyl) linker at N7 | Inferred to have potential AChE inhibitory activity based on SAR. | Inference based on sciforum.netmdpi.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Modulation

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and the regulation of inflammatory responses. Its overactivation can contribute to cellular dysfunction in various pathological states. ebi.ac.uk Intriguingly, research has identified several metabolites of caffeine as inhibitors of PARP-1. ebi.ac.uknih.gov

A study evaluating the PARP-1 inhibiting capacity of various methylxanthines found that while caffeine itself has only weak activity, its metabolites, including 3-methylxanthine (B41622), theobromine, and 1,7-dimethylxanthine (paraxanthine), showed significant PARP-1 inhibitory effects. ebi.ac.uk The presence of the 3-methylxanthine core in the structure of this compound is therefore significant. This suggests that the compound possesses the fundamental structural element associated with PARP-1 inhibition among xanthine derivatives. The major caffeine metabolite, paraxanthine (B195701), was found to prevent the depletion of NAD⁺ and H₂O₂-induced necrosis in cultured cells, effects attributed to its PARP-1 inhibition. ebi.ac.uk

While the specific influence of the N7-hexyl group on PARP-1 interaction has not been detailed, the known activity of the 3-methylxanthine moiety provides a strong basis for classifying this compound as a potential PARP-1 modulator.

Impact on Key Cellular Signaling Pathways (e.g., MAPK, PKA)

Signal Transduction Pathway Analysis in Cultured Cells

The cellular effects of xanthine derivatives are often mediated through their influence on key signaling cascades, most notably those involving cyclic adenosine monophosphate (cAMP) and its downstream effectors like Protein Kinase A (PKA). mdpi.comdrugs.com PKA, once activated, can phosphorylate a multitude of protein substrates, thereby regulating diverse cellular processes. Furthermore, the cAMP/PKA pathway is known to engage in crosstalk with other major signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) pathway. ucl.ac.uknih.gov

A primary mechanism by which methylxanthines exert their effects is through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP. mdpi.comdrugbank.com By inhibiting PDEs, alkylxanthines cause an accumulation of intracellular cAMP, leading to sustained PKA activation. ekb.eg The structure of the alkylxanthine, particularly the nature of the alkyl chains, can influence its potency as a PDE inhibitor. nih.gov For instance, studies on N3-alkyl-xanthines showed a good correlation between the alkyl chain length and the inhibitory constant (Ki) for PDE, indicating that the chain length plays an important role in PDE inhibition. nih.gov

Given that this compound is an alkylxanthine, it is highly probable that it functions as a PDE inhibitor. This inhibition would lead to elevated cAMP levels and subsequent activation of the PKA signaling pathway in cultured cells. Activation of PKA can then influence the MAPK signaling cascade. ucl.ac.uk For example, PKA stimulation has been shown to result in a substantial increase in the phosphorylation and activity of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway. ucl.ac.uk Therefore, in signal transduction pathway analysis using cultured cells, this compound is anticipated to modulate both the PKA and MAPK pathways, primarily through its action as a phosphodiesterase inhibitor.

Structure Activity Relationship Sar Elucidation for Alkylated Xanthine Analogues

Influence of N-Substitution Patterns on Molecular Efficacy

The nitrogen atoms of the xanthine (B1682287) core, particularly at the N-1, N-3, and N-7 positions, are key sites for substitution, and the nature of the alkyl groups at these positions is crucial for determining the compound's biological profile.

Significance of the Hexyl Group at N-7 in Binding and Activity

The substitution at the N-7 position of the xanthine skeleton plays a pivotal role in modulating the pharmacological activity of its derivatives. Research into the relationship between alkyl substitutions (from one to six carbons) and cardiac inotropic activities has shown that elongating the alkyl chain at the N-7 position leads to a decrease in positive inotropic activity on the left atrium. Specifically, xanthines with long alkyl chains at this position, such as a hexyl group, may exhibit a negative inotropic effect on the right ventricular papillary muscle.

Furthermore, studies on the bronchodilatory effects of alkylxanthines have revealed that alkylation at the N-7 position diminishes the relaxant actions in tracheal muscle. This suggests that the bulkiness of the N-7 substituent can considerably decrease the compound's affinity for its target receptors. In comparative studies, N-7 substitutions have demonstrated lower potency as bronchodilators compared to compounds substituted at the C-8 position. The presence of a group at the N-7 position may, however, be significant in reducing or canceling heart stimulation, which can be a desirable trait for certain therapeutic applications.

Role of the Methyl Group at N-3 in SAR Profiles

The N-3 position on the xanthine ring is another critical site for determining biological activity. In contrast to the N-7 position, elongation of the alkyl chain at the N-3 position has been shown to increase positive inotropic activity in both the left atrium and the right ventricular papillary muscle. This indicates that the methyl group in 7-Hexyl-3-Methylxanthine contributes positively to its potential cardiotonic effects.

Comparative SAR Analysis with Variously Substituted Xanthines

To fully understand the SAR of this compound, it is essential to compare it with other xanthine derivatives featuring different substitution patterns.

Evaluation of C-8 Substitutions on Biological Interactions

The C-8 position of the xanthine scaffold is a key locus for modification to enhance pharmacological properties. Introducing substituents at this position can significantly increase the potency and selectivity of the compounds, particularly as adenosine (B11128) receptor antagonists.

Hydrophobic substituents at the C-8 position have been reported to increase potency for both adenosine receptor and phosphodiesterase (PDE) inhibition due to stronger hydrophobic interactions with the target, although this can also decrease water solubility. For instance, aryl substitutions at the C-8 position confer a strong affinity for increasing the inhibitory potential against PDEs and adenosine receptors. Derivatives with 8-cycloalkyl or 8-(para-substituted aryl) groups have been shown to be potent antagonists at A1- and A2-adenosine receptors. In fact, much of the research on xanthine derivatives has focused on synthesizing 8-substituted compounds to improve their biological activity profile.

The following table summarizes the impact of various C-8 substitutions on the biological activity of xanthines:

| C-8 Substituent Type | General Effect on Biological Activity | Specific Examples/Observations |

| Aryl Groups | Greatly enhanced potency at adenosine receptors; increased PDE inhibition. | 8-arylxanthines can have 30- to 60-fold greater potency at A1-receptors than C8-H analogs. |

| Cycloalkyl Groups | High affinity and very high A1 selectivity. | 8-Cyclopentyl-1,3-dipropylxanthine is a high-affinity A1-selective antagonist. |

| Heterocyclic Groups | Can lead to potent and selective human A2B adenosine receptor antagonists or significant antiproliferative activity. | A thiazole (B1198619) moiety at C-8 showed significant antiproliferative activity. |

| Hydrophobic Groups | Increased potency towards adenosine receptors and PDE inhibition. | Can lead to decreased water solubility. |

Computational Chemistry and In Silico SAR Approaches

Computational methods are increasingly employed to elucidate the SAR of xanthine derivatives, providing insights into their binding modes and guiding the design of new, more potent compounds. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and quantum chemical calculations are valuable tools in this field.

Molecular docking studies have been used to clarify the binding conformation and simultaneous interaction modes of methylxanthine derivatives with their biological targets, such as acetylcholinesterase. These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

QSAR modeling, which relates the chemical structure of compounds to their biological activity, is another powerful approach. By using machine learning techniques, QSAR models can be developed to predict the activity of novel compounds, thereby accelerating the drug discovery process. These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules.

Furthermore, quantum chemical parameters derived from methods like Density Functional Theory (DFT) can provide deeper insights into the electronic properties of xanthine analogues, helping to rationalize their observed activities. Computational investigations using methods like classical molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) have also been used to study the thermodynamics and kinetics of the inhibition of enzymes like xanthine oxidase by xanthine-based inhibitors. These in silico approaches are integral to modern medicinal chemistry for understanding and predicting the complex SAR of xanthine derivatives.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein to form a stable complex. This method is instrumental in predicting the binding affinity and understanding the molecular interactions between a ligand, such as this compound, and its potential biological targets. For xanthine derivatives, common targets for docking studies include adenosine receptors (A1, A2A, A2B, and A3) and various isoforms of phosphodiesterases (PDEs). nih.goveurekaselect.com

Molecular docking simulations for a series of 1,3,7,8-substituted xanthine derivatives have been employed to elucidate their binding modes. researchgate.net These studies often reveal that specific amino acid residues within the active site, such as phenylalanine, can form crucial π-π stacking interactions with the purine (B94841) ring of the xanthine. For this compound, it is plausible that similar interactions would be observed, with the hexyl group providing additional hydrophobic contacts that could enhance potency and or selectivity for a particular receptor subtype.

Below is an interactive data table summarizing potential interactions between this compound and a hypothetical protein target based on common findings for alkylated xanthines.

| Interaction Type | Ligand Group | Protein Residue (Hypothetical) | Potential Contribution |

| Hydrogen Bond | Xanthine Core (N9-H, C=O) | Aspartic Acid, Asparagine | Anchoring the ligand in the binding site |

| π-π Stacking | Xanthine Ring | Phenylalanine, Tyrosine | Stabilizing the core of the ligand |

| Hydrophobic | N7-Hexyl Chain | Leucine, Isoleucine, Valine | Enhancing binding affinity and selectivity |

| Hydrophobic | N3-Methyl Group | Alanine, Valine | Minor contribution to binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For alkylated xanthine analogues, QSAR studies are valuable for identifying the key physicochemical properties that govern their potency and selectivity, thereby guiding the design of new, more effective compounds.

A QSAR model for a series of xanthine derivatives, including analogues of this compound, would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The biological activity data, such as IC50 or Ki values, are then correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For instance, a QSAR study on xanthine derivatives might reveal that hydrophobicity is a critical factor for their activity. researchgate.net This would be consistent with the presence of the hexyl group in this compound, which significantly increases its lipophilicity compared to smaller alkyl-substituted or unsubstituted xanthines. The model might show a positive correlation between the logarithm of the partition coefficient (logP) and the biological activity up to an optimal point, after which increased lipophilicity could lead to decreased activity due to poor solubility or non-specific binding.

Furthermore, steric parameters related to the size and shape of the substituent at the N7 position would likely be significant in the QSAR model. The model could quantify the ideal length and bulk of the alkyl chain for optimal interaction with the target protein. Electronic descriptors could also play a role, highlighting the importance of the electron-donating or withdrawing nature of the substituents on the xanthine ring for binding affinity.

The findings from such a QSAR study would provide a set of design principles for developing novel alkylated xanthines with improved therapeutic profiles. For example, if the model indicates that a bulky, hydrophobic group at the N7 position is favorable, new analogues with different branched or cyclic alkyl groups could be synthesized and tested to potentially discover compounds with even greater potency.

An interactive data table illustrating the types of descriptors and their potential influence on the activity of alkylated xanthines in a hypothetical QSAR model is presented below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Relevance to this compound |

| Hydrophobic | LogP | Positive correlation up to an optimum | The hexyl group significantly increases logP. |

| Steric | Molar Refractivity | Positive or negative correlation depending on binding site size | The size of the hexyl group would be a key parameter. |

| Electronic | Dipole Moment | Correlation with electrostatic interactions in the binding site | Substituents at N3 and N7 alter the overall dipole moment. |

| Topological | Wiener Index | Relates to molecular branching and compactness | The linear hexyl chain would influence this descriptor. |

Metabolic Transformations and Biotransformation Research of Methylxanthines

Enzymatic Pathways of Methylxanthine Biotransformation (In Vitro and Microbial Systems)

The biotransformation of methylxanthines is predominantly characterized by two main types of enzymatic reactions: N-demethylation and C-8 oxidation. These pathways have been extensively studied in various microorganisms, which utilize these compounds as a source of carbon and nitrogen. jmb.or.krasm.org

Investigation of N-Demethylation Processes

N-demethylation is a primary metabolic route for breaking down methylxanthines. In microbial systems, particularly in bacteria like Pseudomonas putida CBB5, this process is catalyzed by a series of highly specific enzymes known as N-demethylases. nih.govnih.gov These enzymes are Rieske non-heme iron monooxygenases that sequentially remove methyl groups from the nitrogen atoms of the purine (B94841) ring. nih.gov

The key enzymes involved are:

NdmA (N1-demethylase): This enzyme specifically removes the methyl group from the N-1 position. nih.gov For example, it converts caffeine (B1668208) to theobromine (B1682246). researchgate.net

NdmB (N3-demethylase): This enzyme targets the methyl group at the N-3 position. nih.gov It is responsible for the conversion of theobromine to 7-methylxanthine (B127787). researchgate.net

NdmC (N7-demethylase): This enzyme acts on the N-7 position, converting 7-methylxanthine to xanthine (B1682287). nih.govnih.gov

These enzymatic reactions are dependent on a reductase, NdmD, which transfers electrons from NADH to facilitate the demethylation process. nih.gov

For 7-Hexyl-3-Methylxanthine, the methyl group at the N-3 position makes it a potential substrate for an N3-demethylase, analogous to NdmB. This reaction would theoretically yield 7-Hexylxanthine . The large hexyl group at the N-7 position is less likely to be removed by the known methyl-specific N-demethylases. However, other dealkylation enzymes could potentially act on this longer alkyl chain, though this is less characterized.

Oxidative Metabolic Pathways (e.g., C-8 Oxidation)

A second major pathway in the biotransformation of xanthine analogues is the oxidation of the carbon atom at the 8th position of the purine ring. asm.org This reaction is catalyzed by enzymes such as xanthine oxidase or microbial caffeine dehydrogenase, leading to the formation of uric acid derivatives. nih.govbiointerfaceresearch.com

In bacteria like Pseudomonas sp. CBB1, a quinone-dependent caffeine dehydrogenase has been identified that oxidizes caffeine at the C-8 position to produce 1,3,7-trimethyluric acid. nih.gov This pathway is distinct from N-demethylation and can occur in parallel. jmb.or.kr Studies have shown that various N-substituted xanthines can be converted to their corresponding 8-oxo compounds by bacterial consortiums. jmb.or.krasm.org

Given this precedent, this compound is expected to be a substrate for C-8 oxidation. This enzymatic process would convert it into 7-Hexyl-3-methyluric acid . This pathway represents a common detoxification and degradation route for a wide range of purine alkaloids.

Characterization of Metabolites Derived from Alkylated Xanthine Analogues

The metabolism of common methylxanthines results in a variety of demethylated and oxidized products. For instance, caffeine (1,3,7-trimethylxanthine) is metabolized in mammals primarily to paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine). nih.govresearchgate.net In microbial systems, these dimethylxanthines are further demethylated to monomethylxanthines like 3-methylxanthine (B41622) and 7-methylxanthine, and ultimately to xanthine. ird.fr

Based on the established enzymatic pathways, the primary hypothetical metabolites of this compound would be:

7-Hexylxanthine: Formed via N-demethylation at the N-3 position.

7-Hexyl-3-methyluric acid: Formed via oxidation at the C-8 position.

Metabolites of the Hexyl Chain: The N-7 hexyl group could also be a target for metabolic transformation, likely through oxidation by cytochrome P450-type enzymes, leading to hydroxylated or carboxylated derivatives. This would be analogous to the oxidation of alkyl side chains in other xenobiotic compounds.

| Parent Compound | Metabolic Pathway | Primary Metabolite(s) |

|---|---|---|

| Caffeine | N1, N3, N7-Demethylation & C8-Oxidation | Paraxanthine, Theobromine, Theophylline, 7-Methylxanthine, 1,3,7-Trimethyluric acid |

| Theobromine | N3-Demethylation & C8-Oxidation | 7-Methylxanthine, 3-Methylxanthine, 3,7-Dimethyluric acid |

| Theophylline | N1-Demethylation & C8-Oxidation | 3-Methylxanthine, 1-Methylxanthine (B19228), 1,3-Dimethyluric acid |

| This compound (Hypothetical) | N3-Demethylation & C8-Oxidation | 7-Hexylxanthine, 7-Hexyl-3-methyluric acid |

Microbial Degradation and Engineered Bioproduction Pathways

Microorganisms have evolved sophisticated pathways to degrade naturally occurring methylxanthines. nih.gov The genes responsible for the entire N-demethylation pathway in Pseudomonas putida CBB5 (ndmA, ndmB, ndmC, ndmD, ndmE) have been identified and characterized. nih.gov This genetic understanding has enabled the development of engineered microbial platforms for the bioproduction of high-value xanthine derivatives. nih.gov

Researchers have successfully engineered Escherichia coli strains to express specific N-demethylase enzymes for targeted biotransformations. nih.gov For example:

An E. coli strain expressing NdmA and NdmD can convert caffeine into theobromine.

A strain expressing NdmB and NdmD can convert theobromine into 7-methylxanthine. nih.gov

Advanced Analytical Methodologies for Research on 7 Hexyl 3 Methylxanthine

Chromatographic Separation Techniques for Compound Analysis

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For compounds like 7-Hexyl-3-Methylxanthine, liquid chromatography is particularly effective due to its versatility and the compound's inherent properties.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of methylxanthines. nih.govresearchgate.net The development of a robust HPLC method for this compound would be based on principles established for other xanthine (B1682287) derivatives. cellulosechemtechnol.ro The primary mode of separation is typically reversed-phase (RP) HPLC, which is well-suited for separating moderately nonpolar compounds.

Method development involves the systematic optimization of several parameters to achieve good resolution, peak shape, and analysis time. A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobic nature, which provides effective retention for methylxanthines. cellulosechemtechnol.ro The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The presence of the hexyl group in this compound significantly increases its lipophilicity compared to common methylxanthines like caffeine (B1668208) or theophylline (B1681296), necessitating a higher proportion of the organic solvent in the mobile phase to ensure reasonable retention times. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate the target compound from impurities with varying polarities. nih.gov Detection is commonly performed using a UV detector, as the purine (B94841) ring system of xanthines exhibits strong absorbance in the UV range, typically around 270-285 nm. cellulosechemtechnol.roresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Xanthine Derivative Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for nonpolar to moderately polar analytes. cellulosechemtechnol.ro |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Adjusting the ratio allows for control over the retention time of the lipophilic this compound. sielc.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve separation of multiple components. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical scale HPLC, balancing analysis time and column efficiency. researchgate.net |

| Detection | UV at ~273 nm | The xanthine core structure has a characteristic UV absorbance maximum in this region. researchgate.net |

| Column Temp. | 25 °C (Ambient) | Provides consistent retention times and peak shapes. nih.gov |

This table presents a hypothetical optimized method based on common practices for related compounds.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. The result is a dramatic increase in chromatographic efficiency.

For the analysis of this compound, a UPLC-based method would allow for much faster analysis times, often reducing a 30-40 minute HPLC run to just a few minutes, or even under 30 seconds for simpler mixtures. nih.gov This high-throughput capability is invaluable in metabolomics studies or for screening large numbers of samples. The enhanced resolution of UPLC can effectively separate this compound from closely related isomers or metabolites that might co-elute in an HPLC system, providing more accurate quantification and identification.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides a high degree of specificity for both the identification and quantification of analytes like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing methylxanthines in various matrices. chromatographyonline.comchromatographyonline.com After separation by LC, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode, which generates the protonated molecular ion [M+H]⁺. nih.govnih.gov For this compound (molecular weight 278.36 g/mol ), the expected protonated ion would be observed at an m/z of approximately 279.18. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, though it is generally better suited for more volatile and thermally stable compounds. slideshare.net Methylxanthines can be analyzed by GC-MS, often after a derivatization step to increase their volatility. The separation in GC is based on the compound's boiling point and polarity. slideshare.net Following separation, the compound is ionized, typically by electron ionization (EI), which creates a molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov

Table 2: Mass Spectrometry Data for Common Methylxanthines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| Theophylline | C₇H₈N₄O₂ | 180.16 | 181.16 | 124, 96, 68 |

| Theobromine (B1682246) | C₇H₈N₄O₂ | 180.16 | 181.16 | 138, 109, 67 |

| Caffeine | C₈H₁₀N₄O₂ | 194.19 | 195.19 | 138, 110, 82, 55 |

| This compound | C₁₃H₂₀N₄O₂ | 278.36 | 279.18 | Hypothetical: Fragmentation would likely involve loss of the hexyl chain |

Data for Theophylline, Theobromine, and Caffeine compiled from various sources. nih.govnih.gov Data for this compound is theoretical.

High-Resolution Mass Spectrometry (HRMS), often performed using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements (typically with an error of <5 ppm). mdpi.com This precision allows for the determination of a molecule's elemental formula from its exact mass, which is a critical tool in metabolomics for identifying unknown compounds. nih.gov In research involving this compound, HRMS could be used to identify potential metabolites by detecting their accurate masses and proposing elemental formulas. For instance, if a hydroxylation reaction occurred on the hexyl chain, HRMS could distinguish the resulting metabolite from other isobaric (same nominal mass) interferences, confirming the addition of an oxygen atom. mdpi.com This widely targeted metabolomics approach offers broad coverage and high sensitivity for a comprehensive analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR) for Structural Confirmation

While chromatography and mass spectrometry are excellent for separation and identification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nih.gov For this compound, ¹H NMR and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR: The spectrum would show distinct signals for the protons on the xanthine core and the hexyl chain. For example, the N-methyl group (at position 3) would appear as a sharp singlet, while the protons of the hexyl chain would exhibit characteristic multiplets (triplets for the terminal CH₃ and adjacent CH₂, and complex multiplets for the internal CH₂ groups). A proton on the purine ring would appear as a singlet in the aromatic region of the spectrum. nih.gov

¹³C NMR: The spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbons (C2 and C6) of the xanthine ring at lower field, the carbons of the purine ring, the N-methyl carbon, and the six distinct carbons of the hexyl chain at higher field.

Vibrational Spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. Key vibrational frequencies would include C-H stretching from the hexyl and methyl groups, N-H stretching from the imidazole (B134444) ring, and strong C=O stretching from the two carbonyl groups on the xanthine core. researchgate.netnih.gov The analysis of these bands helps confirm the integrity of the molecule's functional groups. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | N3-CH₃ | ~3.4-3.6 ppm (singlet) |

| C8-H | ~7.5-8.0 ppm (singlet) | |

| N7-CH₂ (hexyl) | ~4.0-4.2 ppm (triplet) | |

| Terminal CH₃ (hexyl) | ~0.8-0.9 ppm (triplet) | |

| ¹³C NMR | C=O groups (C2, C6) | ~151-155 ppm |

| N3-CH₃ | ~30-32 ppm | |

| Hexyl chain carbons | ~14-45 ppm | |

| FTIR | N-H Stretch | ~3100 cm⁻¹ |

| C-H Stretch (alkyl) | ~2850-2960 cm⁻¹ |

Predicted values are based on typical ranges for similar methylxanthine structures. nih.govresearchgate.net

Advanced Sample Preparation Strategies for Research Applications

In the analytical investigation of this compound, rigorous and efficient sample preparation is paramount to ensure the accuracy, sensitivity, and reliability of subsequent analyses. The complexity of biological and environmental matrices necessitates the use of advanced extraction and purification techniques to isolate the target analyte from interfering substances. This section details the optimization of established methods such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and explores the role of automation in facilitating high-throughput research.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The successful isolation of this compound from complex sample matrices is critically dependent on the strategic selection and optimization of the extraction methodology. Both SPE and LLE are powerful techniques that, when properly tailored, can yield high recovery and purity of the analyte.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique for sample clean-up and concentration. The choice of sorbent is dictated by the physicochemical properties of this compound, which possesses a polar xanthine core and a nonpolar hexyl side chain. This amphiphilic nature suggests that a reversed-phase SPE sorbent would be most effective for its retention and subsequent elution.

Optimization of an SPE protocol for this compound would involve a systematic evaluation of several key parameters:

Sorbent Selection: A C18-bonded silica (B1680970) or a polymer-based sorbent is a logical starting point due to the nonpolar hexyl group. The larger surface area of polymeric sorbents may offer higher binding capacity.

Sample Pre-treatment: Adjustment of the sample pH is crucial. To ensure the xanthine ring is in a neutral state, a pH around its pKa should be considered to maximize retention on a nonpolar sorbent.

Wash Solvents: A series of wash steps with increasing organic solvent concentration (e.g., methanol in water) can be employed to remove polar interferences without prematurely eluting the target compound.

Elution Solvents: A solvent with sufficient nonpolar character, such as acetonitrile or a higher concentration of methanol, would be required to disrupt the interaction between the hexyl chain and the sorbent for effective elution.

The following interactive table presents hypothetical data for the optimization of an SPE method for this compound from a plasma sample.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Sorbent | C8 | C18 | Polymeric | C18 |

| Sample pH | 5.0 | 7.0 | 9.0 | 7.0 |

| Wash Solvent | 5% MeOH | 20% MeOH | 40% MeOH | 20% MeOH |

| Elution Solvent | 70% MeOH | 90% MeOH | Acetonitrile | 90% MeOH |

| Recovery (%) | 75 | 92 | 88 | 92 |

Liquid-Liquid Extraction (LLE)

LLE remains a fundamental and widely used technique for sample preparation. The efficiency of LLE is governed by the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, the choice of organic solvent is critical.

Key considerations for LLE optimization include:

Solvent Selection: A solvent that can effectively solvate both the polar and nonpolar moieties of the molecule is ideal. Solvents such as ethyl acetate (B1210297) or a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol) could be investigated.

pH Adjustment: Similar to SPE, adjusting the pH of the aqueous phase can influence the partition coefficient of this compound.

Extraction Repetition: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Below is an interactive table showcasing a hypothetical optimization of an LLE protocol for extracting this compound from an aqueous matrix.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Organic Solvent | Dichloromethane | Ethyl Acetate | Hexane:Isopropanol (9:1) | Ethyl Acetate |

| Aqueous Phase pH | 4.0 | 7.0 | 8.0 | 7.0 |

| Extraction Volume | 1 x 10 mL | 2 x 5 mL | 3 x 3.3 mL | 2 x 5 mL |

| Recovery (%) | 80 | 95 | 91 | 95 |

Automation in Sample Processing for High-Throughput Research

In modern research environments, particularly in fields like drug discovery and metabolomics, the demand for high-throughput analysis is ever-increasing. Manual sample preparation can be a significant bottleneck, prone to human error and variability. Automation of sample processing offers a robust solution to these challenges, enabling the rapid and reproducible preparation of large numbers of samples for the analysis of compounds like this compound.

Automated liquid handling systems and robotic platforms can be programmed to perform all the steps involved in SPE and LLE, from sample and reagent dispensing to the final extract collection. sciex.comdrawellanalytical.com These systems can significantly enhance the efficiency and reliability of research on this compound.

Key benefits of automated sample processing include:

Increased Throughput: Automated systems can operate continuously, processing hundreds or even thousands of samples per day, far exceeding the capacity of manual methods.

Improved Reproducibility: By eliminating manual pipetting and timing variations, automation ensures that each sample is processed under identical conditions, leading to more consistent and reliable data. palsystem.com

Reduced Human Error: Automation minimizes the risk of mistakes inherent in manual procedures, such as incorrect reagent volumes or sample mix-ups.

Enhanced Safety: Automated systems can handle hazardous solvents and biological samples, reducing the risk of exposure to laboratory personnel.

Miniaturization: Many automated platforms are designed to work with smaller sample and reagent volumes, which can lead to significant cost savings and reduced waste generation.

The integration of automated sample preparation with analytical instruments, such as liquid chromatography-mass spectrometry (LC-MS), can create a seamless workflow from sample to result. nih.gov This is particularly advantageous in screening studies where large libraries of compounds related to this compound might be evaluated for their biological activity.

The following interactive table summarizes the advantages of implementing automation in the sample processing workflow for this compound research.

| Feature | Manual Processing | Automated Processing |

| Throughput | Low | High |

| Reproducibility | Operator-dependent | High |

| Error Rate | Higher potential | Minimized |

| Hands-on Time | High | Low |

| Sample/Reagent Volume | Larger volumes often used | Amenable to miniaturization |

| Cost per Sample | Higher labor cost | Lower operational cost at scale |

Future Research Directions and Translational Perspectives for Alkylated Xanthine Derivatives

Rational Design and Synthesis of Next-Generation Xanthine (B1682287) Analogues

The future development of alkylated xanthines hinges on the rational design and efficient synthesis of novel analogues with superior pharmacological profiles. Modern drug design strategies increasingly move away from serendipitous discovery towards a targeted approach, utilizing structural biology and computational chemistry to guide the synthesis of molecules with desired activities.

A primary strategy involves the targeted modification of the xanthine core at its N1, N3, N7, and C8 positions. biointerfaceresearch.com Structure-activity relationship (SAR) studies have shown that substitutions at these sites significantly influence a compound's affinity and selectivity for various biological targets. nih.gov For instance, N1 and N3 alkylation is known to be crucial for adenosine (B11128) receptor antagonism, while modifications at the C8 position can yield potent and selective antagonists for specific adenosine receptor subtypes, such as A2A and A2B. nih.govfrontiersin.org The design of next-generation analogues of 7-Hexyl-3-Methylxanthine could involve varying the length and branching of the N7-hexyl group or introducing diverse functional groups at the C8 position to explore new interactions with target proteins.

Synthetic strategies are also evolving to become more efficient and versatile. While the Traube synthesis remains a foundational method for creating the xanthine core, recent advancements focus on one-pot synthesis protocols and the use of modern coupling reagents that allow for rapid and high-yield production of diverse derivatives. nih.gov For example, the direct coupling of 5,6-diaminouracils with various carboxylic acids or aldehydes provides a streamlined route to 8-substituted xanthines. frontiersin.orgnih.gov These advanced synthetic methods are crucial for generating large libraries of novel compounds for high-throughput screening.

Table 1: Strategies for Rational Design of Xanthine Analogues

| Modification Site | General Strategy | Potential Outcome | Example Target Class |

|---|---|---|---|

| N1 and N3 Positions | Varying alkyl substituents (e.g., ethyl, propyl) | Enhanced potency and selectivity | Adenosine Receptors |

| N7 Position | Introduction of alkyl or benzyl (B1604629) groups | Modulate bronchodilator activity and solubility | Phosphodiesterases |

| C8 Position | Introduction of aryl, styryl, or heterocyclic moieties | Confer high selectivity for specific receptor subtypes | A2A and A2B Adenosine Receptors |

Discovery of Novel Biological Targets and Phenotypes

While the classical targets of xanthine derivatives are adenosine receptors and phosphodiesterases (PDEs), emerging research is uncovering a wider range of biological interactions, leading to the discovery of novel therapeutic applications. researchgate.net Future work will focus on systematically identifying and validating these new targets to understand the full pharmacological potential of compounds like this compound.

One promising area is the inhibition of specific PDE isozymes beyond those traditionally associated with xanthines. For example, computational screening and subsequent in vitro validation have identified xanthine derivatives as potential inhibitors of phosphodiesterase 9A (PDE9A), a regulatory protein involved in signal transduction. nih.gov Another important enzyme target is xanthine oxidase (XO), which plays a key role in purine (B94841) metabolism and the production of uric acid. derpharmachemica.commdpi.com The development of potent xanthine-based XO inhibitors could offer new therapeutic avenues for conditions like gout. derpharmachemica.com

Beyond direct enzyme inhibition, recent studies suggest that xanthine derivatives can modulate fundamental cellular signaling pathways. A significant finding from a study on Caenorhabditis elegans revealed that xanthine accumulation, resulting from inhibited insulin/IGF-1 signaling (IIS), acts as a pro-survival metabolite in the context of mitochondrial dysfunction. embopress.orgnih.gov This effect was linked to the activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA), key regulators of cellular energy homeostasis. embopress.org This discovery opens the door to investigating alkylated xanthines as potential therapeutics for mitochondrial diseases by promoting metabolic rewiring and enhancing cellular fitness. embopress.orgnih.gov

Integration of Multi-Omics Data in Xanthine Chemical Biology

To fully unravel the complex mechanisms of action of alkylated xanthines, future research must integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach provides a holistic view of the cellular response to a compound, moving beyond a single-target interaction to map out the broader network of affected pathways. mixomics.org

The aforementioned study in C. elegans serves as a powerful example of this approach. nih.gov By using an unbiased multi-omics strategy, researchers identified the accumulation of xanthine as a prominent metabolic signature associated with increased lifespan in nematodes with mitochondrial defects. embopress.orgnih.govresearchgate.net This discovery would have been difficult to achieve through traditional hypothesis-driven methods. Integrating transcriptomic and proteomic data revealed that the pro-survival effect was not due to restored mitochondrial function but rather an ATP-saving metabolic rewiring. nih.gov

Applying similar multi-omics strategies to study specific compounds like this compound could be highly informative. For instance, treating cell cultures or model organisms with the compound and subsequently analyzing changes across the metabolome, proteome, and transcriptome could identify novel biological targets and downstream functional consequences. nih.gov This approach is particularly valuable for uncovering unexpected "off-target" effects that may be harnessed for new therapeutic indications and for identifying biomarkers that predict treatment response.

Development of Advanced In Vitro and In Silico Research Models

The development and validation of novel xanthine derivatives will be significantly accelerated by the use of advanced research models. Both in vitro (laboratory-based) and in silico (computer-based) models offer powerful platforms for screening compounds, predicting their activity, and elucidating their mechanisms of action in a time- and cost-effective manner. nih.gov

In silico approaches, such as virtual screening, molecular docking, and molecular dynamics simulations, are becoming indispensable tools in the early stages of drug discovery. nih.govnih.gov These computational methods allow researchers to screen vast libraries of virtual compounds against the three-dimensional structure of a target protein to predict binding affinity and identify promising candidates for synthesis. nih.govderpharmachemica.com For example, virtual screening of thousands of xanthine derivatives against PDE9A successfully identified a potent hit molecule. nih.gov Machine learning algorithms are also being developed to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new xanthine derivatives based on their chemical structures. researchgate.net

Concurrently, the sophistication of in vitro models is increasing. Beyond simple enzymatic assays, researchers now use engineered cell lines, such as HEK or CHO cells, that express specific human receptor subtypes for more accurate binding and functional studies. mdpi.com The development of more physiologically relevant models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, promises to provide better predictions of a compound's efficacy and behavior in humans. altex.org These advanced models can recreate tissue-level structures and cellular interactions, offering a more nuanced platform for studying the effects of xanthine derivatives. altex.org Integrating these models with high-content analysis techniques, such as automated microscopy and multi-omics readouts, will provide unprecedented insight into the chemical biology of alkylated xanthines.

Q & A

Q. How is 7-Hexyl-3-Methylxanthine synthesized and characterized in laboratory settings?

The synthesis typically involves alkylation of 3-methylxanthine with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification is achieved via recrystallization or column chromatography. Characterization includes:

- NMR spectroscopy for structural confirmation (¹H and ¹³C spectra to verify alkyl chain integration and xanthine core) .

- HPLC with UV detection (λ = 270–280 nm) to confirm purity ≥98% .

- Melting point analysis to validate crystallinity (reported as a crystalline solid) .

Q. What standardized analytical methods are used to quantify this compound in biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS/MS) is preferred for sensitivity in complex samples (e.g., plasma or tissue homogenates). A C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) ensures separation .

- Calibration curves (1–100 ng/mL) with internal standards (e.g., deuterated analogs) improve accuracy .

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to reduce matrix effects .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Sparingly soluble in water (use DMSO for stock solutions; final concentration ≤0.1% in cell culture to avoid cytotoxicity) .

- Stability : Store at -20°C in anhydrous conditions; stability in PBS (pH 7.4) should be validated over 24–48 hours via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

Contradictions (e.g., conflicting IC₅₀ values in enzyme inhibition assays) may arise from:

- Variability in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from Nature Protocols .

- Cellular context differences (e.g., primary vs. immortalized cells). Conduct parallel experiments under identical conditions and include positive controls (e.g., known inhibitors) .

- Statistical rigor : Use ANOVA with post-hoc tests to compare datasets; report effect sizes and confidence intervals .

Q. What strategies validate the specificity of this compound in targeting adenosine receptors versus off-target effects?

- Competitive binding assays with radiolabeled ligands (e.g., [³H]CGS-21680 for A₂A receptors) to calculate Ki values .

- CRISPR/Cas9 knockout models of target receptors to confirm loss of activity .

- Proteome-wide profiling (e.g., kinome screens) to identify off-target interactions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and tissue distribution. Poor in vivo efficacy may correlate with rapid metabolism (e.g., cytochrome P450-mediated) .

- Metabolite identification : Use high-resolution MS to detect active/inactive metabolites .

- Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations, adjusting for plasma protein binding .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies?

- Non-linear regression (e.g., GraphPad Prism) to model sigmoidal dose-response curves .

- Bootstrap resampling for small sample sizes to estimate uncertainty in EC₅₀/IC₅₀ values .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fixed-effects models) .

Q. How can researchers optimize experimental protocols for reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.